molecular formula C8H11ClN2O4 B13493375 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

Cat. No.: B13493375
M. Wt: 234.64 g/mol
InChI Key: MTJQBWJRAMAVRQ-UHFFFAOYSA-N
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Description

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features both morpholine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction steps . The reaction conditions often include the use of transition metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of kinases involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is unique due to the presence of both morpholine and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11ClN2O4

Molecular Weight

234.64 g/mol

IUPAC Name

3-morpholin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O4.ClH/c11-8(12)6-3-5(10-14-6)7-4-9-1-2-13-7;/h3,7,9H,1-2,4H2,(H,11,12);1H

InChI Key

MTJQBWJRAMAVRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NOC(=C2)C(=O)O.Cl

Origin of Product

United States

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